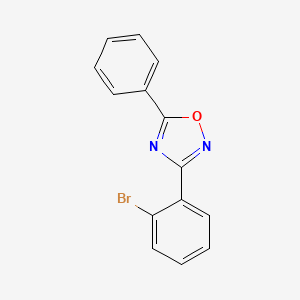

3-(2-Bromophenyl)-5-phenyl-1,2,4-oxadiazole

描述

属性

IUPAC Name |

3-(2-bromophenyl)-5-phenyl-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9BrN2O/c15-12-9-5-4-8-11(12)13-16-14(18-17-13)10-6-2-1-3-7-10/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNEFEUXUIWJXNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=NO2)C3=CC=CC=C3Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10397857 | |

| Record name | 3-(2-bromophenyl)-5-phenyl-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10397857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

827332-78-5 | |

| Record name | 3-(2-bromophenyl)-5-phenyl-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10397857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Detailed Preparation Methods

Multi-Step Synthetic Route (Zhang et al., 2013)

The most widely referenced and reliable method for preparing 3-(2-Bromophenyl)-5-phenyl-1,2,4-oxadiazole involves a four-step sequence, as reported by Zhang, Feng-Lian et al. in Organic & Biomolecular Chemistry (2013).

Stepwise Procedure

| Step | Reagents & Conditions | Purpose/Transformation | Notes |

|---|---|---|---|

| 1 | Hydroxylamine hydrochloride, sodium acetate, ethanol | Formation of amidoxime from 2-bromobenzonitrile | Room temperature |

| 2 | N-chlorosuccinimide, N,N-dimethylformamide (DMF), 20°C, 4 h, inert | Chlorination of amidoxime intermediate | Inert atmosphere required |

| 3 | Triethylamine, DMF, 0–20°C, 6 h, inert | Cyclization to form the oxadiazole ring | Base-promoted |

| 4 | Potassium phosphate, oxygen, DMF, 60°C, 10 h, 760 Torr | Oxidative aromatization and final ring closure | Oxygen atmosphere |

Reference: Zhang, Feng-Lian; Wang, Yi-Feng; Chiba, Shunsuke, Org. Biomol. Chem., 2013, 11, 6003–6007.

Summary of Key Data

| Parameter | Value/Condition |

|---|---|

| Total Steps | 4 |

| Solvent | Ethanol, DMF |

| Key Reagents | Hydroxylamine hydrochloride, N-chlorosuccinimide, triethylamine, potassium phosphate, oxygen |

| Temperature Range | 0–60°C |

| Reaction Time | 4–10 hours per step |

| Atmosphere | Inert (N₂ or Ar) and oxygen as required |

| Typical Yield | Not specified in summary, but generally moderate to good for similar oxadiazoles |

General Methodological Notes from Related Oxadiazole Syntheses

While direct literature on this compound is focused on the above multi-step route, methods for structurally similar oxadiazoles provide additional insights:

Cyclization of Benzohydrazides with Aromatic Nitriles: This approach, commonly used for 1,2,4-oxadiazole synthesis, involves condensation of a benzohydrazide with a substituted benzonitrile in the presence of a dehydrating agent (e.g., phosphorus oxychloride), followed by ring closure at elevated temperatures. Though this is detailed for the 4-bromo analog, the strategy is adaptable for the 2-bromo isomer by selecting the appropriate starting materials.

Alternative Cyclization Agents: Carbodiimides (e.g., N,N'-diisopropylcarbodiimide) and coupling agents can facilitate cyclization, especially for sensitive substrates. These are used in related oxadiazole preparations to improve yields and reduce byproduct formation.

Comparative Table of Synthetic Approaches

化学反应分析

Types of Reactions

3-(2-Bromophenyl)-5-phenyl-1,2,4-oxadiazole undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom in the 2-bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The oxadiazole ring can participate in oxidation and reduction reactions, leading to the formation of different derivatives.

Cyclization Reactions: The compound can undergo further cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and organometallic reagents. Conditions typically involve the use of a base and a suitable solvent.

Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide (H2O2) or sodium borohydride (NaBH4) are used for oxidation and reduction, respectively.

Cyclization Reactions: Catalysts such as palladium or copper salts are often employed to facilitate cyclization reactions.

Major Products Formed

The major products formed from these reactions include various substituted oxadiazole derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents.

科学研究应用

Chemistry

3-(2-Bromophenyl)-5-phenyl-1,2,4-oxadiazole serves as a valuable building block for synthesizing more complex heterocyclic compounds. It is also utilized as a ligand in coordination chemistry, facilitating the formation of metal complexes that exhibit unique properties.

Biology

The compound has demonstrated significant biological activities:

- Anticancer Activity : Studies indicate that it inhibits the growth of various cancer cell lines by inducing apoptosis and causing cell cycle arrest. For instance, it has shown effectiveness against breast cancer cell lines such as MCF-7 and MDA-MB-453.

- Antimicrobial Properties : It exhibits activity against several bacterial strains, suggesting potential applications in developing antimicrobial agents.

Medicine

Research is ongoing to explore its potential in drug development for anti-inflammatory and analgesic therapies. The compound's ability to modulate specific molecular targets enhances its therapeutic potential.

Industry

Due to its electronic properties, this compound is being investigated for use in advanced materials such as organic semiconductors and light-emitting diodes (LEDs).

Research highlights the following activities:

Case Studies

- Breast Cancer Study : A study on MCF-7 cells found an IC50 value around 20 µM for the compound, indicating significant cytotoxicity through apoptosis induction.

- Combination Therapy : Research showed enhanced cytotoxicity when combined with Imatinib against resistant breast cancer cell lines.

- Molecular Docking Studies : These studies suggest interactions with estrogen receptors and other key signaling pathways involved in tumor growth regulation.

Structure-Activity Relationship (SAR)

Modifications to the phenyl rings significantly affect biological activity:

- Substitutions on the bromophenyl group can enhance anticancer potency.

- Electron-withdrawing groups improve activity by stabilizing reactive intermediates during metabolism.

作用机制

The mechanism of action of 3-(2-Bromophenyl)-5-phenyl-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes, while its anticancer activity may involve the inhibition of key signaling pathways involved in cell proliferation and survival.

相似化合物的比较

Similar Compounds

- 3-(2-Chlorophenyl)-5-phenyl-1,2,4-oxadiazole

- 3-(2-Fluorophenyl)-5-phenyl-1,2,4-oxadiazole

- 3-(2-Methylphenyl)-5-phenyl-1,2,4-oxadiazole

Uniqueness

3-(2-Bromophenyl)-5-phenyl-1,2,4-oxadiazole is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. The bromine atom can participate in halogen bonding, enhancing the compound’s ability to interact with biological targets. Additionally, the electronic properties of the bromine atom can affect the compound’s behavior in electronic applications, making it a valuable component in the development of advanced materials.

生物活性

3-(2-Bromophenyl)-5-phenyl-1,2,4-oxadiazole is a compound belonging to the oxadiazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article provides an in-depth analysis of its biological activity, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a five-membered oxadiazole ring substituted with bromophenyl and phenyl groups. This structural configuration is crucial for its biological activity, influencing its interaction with various biological targets.

Biological Activity Overview

Research indicates that derivatives of 1,2,4-oxadiazoles exhibit a wide range of biological activities, including:

- Anticancer Activity : Many studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds based on this scaffold have shown cytotoxic effects against various cancer cell lines.

- Anti-inflammatory and Antimicrobial Properties : Other derivatives have demonstrated anti-inflammatory and antimicrobial activities, suggesting a broad therapeutic potential.

Table 1: Summary of Biological Activities of this compound

Anticancer Mechanisms

The anticancer activity of this compound has been attributed to several mechanisms:

- Induction of Apoptosis : Studies show that this compound can induce apoptosis in cancer cells. For example, it has been observed to activate caspase pathways leading to programmed cell death in breast cancer cell lines such as MCF-7 and MDA-MB-453 .

- Cell Cycle Arrest : The compound has been reported to cause cell cycle arrest at the G2/M phase in various cancer cell lines, effectively halting proliferation .

- Molecular Docking Studies : Molecular docking studies suggest that this compound interacts with estrogen receptors and other targets involved in tumor growth regulation .

Case Studies

Several case studies highlight the efficacy of this compound:

- Study on Breast Cancer : A study evaluated the effects of this compound on MCF-7 cells. Results indicated a significant reduction in cell viability with an IC50 value around 20 µM. The mechanism involved apoptosis induction and disruption of mitochondrial membrane potential .

- Combination Therapy : Another investigation assessed the compound's efficacy in combination with Imatinib against resistant breast cancer cell lines. The combination showed enhanced cytotoxicity compared to either agent alone .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies indicate that modifications to the phenyl rings significantly affect the biological activity. For instance:

- Substitutions on the bromophenyl group enhance potency against specific cancer types.

- The presence of electron-withdrawing groups can improve anticancer activity by stabilizing reactive intermediates during metabolic processes .

Table 2: SAR Insights for Oxadiazole Derivatives

常见问题

Q. What are common synthetic routes for preparing 3-(2-Bromophenyl)-5-phenyl-1,2,4-oxadiazole?

The compound is typically synthesized via cyclization reactions. A general method involves reacting substituted tetrazoles with carboxylic acid derivatives using coupling agents like N,N'-diisopropylcarbodiimide (DIC). For example, 5-(5-bromothiophen-2-yl)-1H-tetrazole reacts with aryl carboxylic acids in DCM/DMF, followed by purification via column chromatography (PE/EA 4:1, v/v) to achieve yields up to 73% . Alternative routes include palladium-catalyzed cross-coupling or copper-mediated cyclization, as seen in analogous oxadiazole syntheses .

Q. Which spectroscopic and analytical methods are effective for characterizing this compound?

Key techniques include:

- High-Resolution Mass Spectrometry (HRMS) : To confirm molecular weight (e.g., HRMS-ESI used for [M+H]+ ion analysis) .

- NMR Spectroscopy : ¹H/¹³C NMR for structural elucidation of substituents .

- X-ray Crystallography : Resolves crystal packing and bond angles (e.g., single-crystal studies on oxadiazole derivatives) .

- Melting Point (mp) Analysis : Validates purity (e.g., mp ranges reported for related brominated oxadiazoles) .

Q. What safety precautions are necessary when handling brominated oxadiazoles?

Brominated derivatives are harmful via inhalation, skin contact, or ingestion. Researchers must:

- Use PPE (gloves, lab coats, goggles).

- Work in fume hoods to avoid aerosol exposure.

- Store compounds in sealed, labeled containers away from light .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yields?

Variables influencing yield include:

- Solvent Systems : Polar aprotic solvents (DMF, THF) enhance reaction efficiency.

- Catalysts : Pd(PPh₃)₂Cl₂ or CuI improves cyclization in cross-coupling steps .

- Purification : Gradient elution in column chromatography (e.g., PE/EA ratios) reduces by-products .

- Temperature : Reflux conditions (e.g., 55°C for 6–48 hours) ensure complete conversion .

Q. How can contradictions in spectroscopic data be resolved?

Discrepancies in NMR or mass spectra often arise from impurities or tautomerism. Strategies include:

Q. What role does the bromine substituent play in electronic and reactivity properties?

The electron-withdrawing bromine at the 2-position:

- Stabilizes the oxadiazole ring via resonance.

- Enhances electrophilic substitution reactivity at the phenyl group.

- Modifies HOMO/LUMO energies (e.g., HOMO ≈ -6.2 eV in similar oxadiazoles), affecting optoelectronic properties .

Q. How can computational methods predict biological or photophysical activity?

- Molecular Docking : Screens interactions with biological targets (e.g., antimicrobial enzymes) .

- DFT Calculations : Models HOMO/LUMO gaps for luminescence potential (e.g., luminescent liquid crystal applications) .

- Molecular Dynamics : Simulates solubility and aggregation behavior in solvents .

Q. What strategies are used to evaluate photophysical properties?

Q. How can researchers address challenges in achieving high purity?

Common issues and solutions:

Q. What are emerging applications of this compound in materials science?

Recent studies highlight:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。